molecular formula C12H16INO B289705 N-(4-iodophenyl)hexanamide

N-(4-iodophenyl)hexanamide

Cat. No. B289705
M. Wt: 317.17 g/mol
InChI Key: IHNZTLYRKLGDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)hexanamide, also known as IButamoren or MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHSR). It is a non-peptide compound that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. IButamoren has been the subject of extensive scientific research due to its potential therapeutic applications in treating various medical conditions.

Mechanism of Action

N-(4-iodophenyl)hexanamide works by binding to the GHSR in the brain, which stimulates the release of GH and IGF-1. This results in an increase in muscle mass, bone density, and energy expenditure. N-(4-iodophenyl)hexanamide also has a positive effect on sleep, mood, and cognitive function.
Biochemical and Physiological Effects:
N-(4-iodophenyl)hexanamide has been found to have several biochemical and physiological effects. It increases the levels of GH and IGF-1 in the body, which leads to an increase in muscle mass and bone density. It also improves insulin sensitivity and glucose metabolism, which makes it useful in treating type 2 diabetes. N-(4-iodophenyl)hexanamide has also been found to improve sleep quality and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-iodophenyl)hexanamide is that it is a non-peptide compound, which makes it easier to synthesize and administer in lab experiments. It also has a long half-life, which means that it can be administered once a day. However, one limitation of N-(4-iodophenyl)hexanamide is that it can cause an increase in appetite, which can affect the results of experiments related to energy expenditure and body weight.

Future Directions

There are several future directions for research on N-(4-iodophenyl)hexanamide. One area of research is its potential use in treating age-related muscle loss and osteoporosis. Another area of research is its potential use in treating growth hormone deficiency and type 2 diabetes. Additionally, further research is needed to investigate the long-term effects of N-(4-iodophenyl)hexanamide on health and well-being.

Synthesis Methods

The synthesis of N-(4-iodophenyl)hexanamide involves several steps, including the reaction of 4-iodoaniline with 1-bromo-3-chloropropane to form N-(4-iodophenyl)-3-chloropropanamide. This compound is then reacted with sodium cyanide to form N-(4-iodophenyl)hexanamide. The final product is purified using column chromatography to obtain pure N-(4-iodophenyl)hexanamide.

Scientific Research Applications

N-(4-iodophenyl)hexanamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in increasing muscle mass and bone density in elderly patients with sarcopenia and osteoporosis. It has also been studied for its potential use in treating growth hormone deficiency, obesity, and type 2 diabetes.

properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

N-(4-iodophenyl)hexanamide

InChI

InChI=1S/C12H16INO/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15)

InChI Key

IHNZTLYRKLGDMI-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=C(C=C1)I

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

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